2-Ethyl-9,10-Bis(phenylethinyl)anthracen

Übersicht

Beschreibung

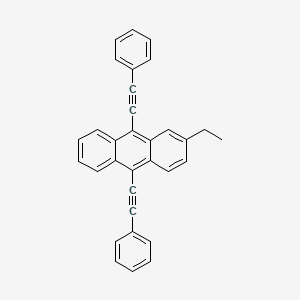

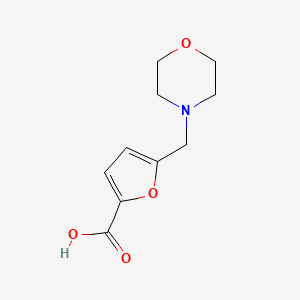

2-Ethyl-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon. It is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light . It is also used as a dopant for organic semiconductors in OLEDs .

Molecular Structure Analysis

9,10-Bis(phenylethynyl)anthracene (BPEA) is one of the most efficient fluorescent polyacenes. BPEA has a high quantum yield, good solubility in a wide variety of solvents, with stable chemical and thermal properties . The fundamental feature of BPEA is that the energy (ES1) of the first singlet excited state (S1) is twice of that (ET1) of the first triplet state (T1), with respect to the electronic ground state .Chemical Reactions Analysis

A series of anthracene-based derivatives, namely, 9-(4-phenyl)anthracene (1), 9-(4-phenylethynyl)-anthracene (2) and 9,10-bis(phenylethynyl)anthracene (3), was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .Physical And Chemical Properties Analysis

9,10-Bis(phenylethynyl)anthracene (BPEA) is an aromatic hydrocarbon with the chemical formula C30H18 . It displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light . It is also used as a dopant for organic semiconductors in OLEDs .Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

2-Ethyl-9,10-Bis(phenylethinyl)anthracen: wird als Dotierstoff in organischen Halbleitern für OLEDs verwendet . Seine hohe Quantenausbeute und starke Fluoreszenz machen ihn zu einem hervorragenden Kandidaten zur Verbesserung der lichtemittierenden Eigenschaften von OLED-Bauelementen. Diese Anwendung ist entscheidend für die Entwicklung effizienterer und hellerer Displays für Fernseher, Smartphones und andere elektronische Geräte.

Chemilumineszenz in Leuchtstäben

Diese Verbindung ist bekannt für ihre Rolle als chemilumineszierender Fluorophor . In Leuchtstäben, die häufig in der Notsignalgebung, Unterhaltung und wissenschaftlichen Demonstrationen eingesetzt werden, erzeugt er ein gespenstisches grünes Licht. Die hohe Quantenausbeute dieser Verbindung sorgt für eine helle und nachhaltige Leuchtkraft.

Analyse der photophysikalischen Eigenschaften

Forscher haben verschiedene Anthracen-Derivate synthetisiert, darunter This compound, um deren photophysikalische Eigenschaften zu untersuchen . Diese Studien sind grundlegend für das Verständnis, wie verschiedene Substituenten die optischen Eigenschaften dieser Verbindungen beeinflussen, was für die Entwicklung neuer Materialien mit den gewünschten lumineszierenden Eigenschaften unerlässlich ist.

Thermoresponsive lumineszierende Materialien

Die Fähigkeit der Verbindung, thermoresponsive Lumineszenz zu zeigen, wurde durch die Einführung einer zyklischen Struktur in Luminophore untersucht . Diese Eigenschaft ist bedeutsam für die Herstellung von Materialien, die ihre Emissionsfarbe als Reaktion auf Temperaturänderungen ändern, was in Sensoren und anderen temperaturabhängigen Anwendungen eingesetzt werden kann.

Elektrochemische Eigenschaftsforschung

Untersuchungen der elektrochemischen Eigenschaften von Anthracen-Derivaten haben gezeigt, dass This compound und verwandte Verbindungen unterschiedliche HOMO-LUMO-Energielücken aufweisen . Diese Forschung ist entscheidend für die Entwicklung neuer Materialien für elektronische und optoelektronische Anwendungen, bei denen die Kontrolle über diese Eigenschaften entscheidend ist.

Analyse der Kristallstruktur

Die Kristallstruktur von Cyclophanen mit der This compound-Gruppe wurde berichtet, was Einblicke in die Korrelation zwischen molekularer Packung und lumineszierenden Eigenschaften liefert . Diese Analyse ist wichtig für die Entwicklung neuer lumineszierender Materialien mit spezifischen Reaktionen auf äußere Reize.

Materialien mit hoher thermischer Stabilität

Anthracen-Derivate, darunter This compound, weisen eine hohe thermische Stabilität auf . Dieses Merkmal ist wichtig für Materialien, die in Hochtemperaturanwendungen eingesetzt werden, z. B. in der Luft- und Raumfahrt oder Automobilindustrie, wo sie ohne Degradation funktionieren können.

Wirkmechanismus

Target of Action

2-Ethyl-9,10-bis(phenylethynyl)anthracene, also known as DETA, is an organic compound that primarily targets the optical and electronic devices due to its unique photophysical properties . It is known for its strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency .

Mode of Action

The mode of action of 2-Ethyl-9,10-bis(phenylethynyl)anthracene involves its interaction with light. It absorbs and emits ultraviolet light, which makes it useful in optical and electronic devices . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls .

Biochemical Pathways

The biochemical pathways affected by 2-Ethyl-9,10-bis(phenylethynyl)anthracene are primarily related to light absorption and emission. It is used in lightsticks as a fluorophor producing ghostly green light . It is also used as a dopant for organic semiconductors in OLEDs .

Pharmacokinetics

It is known that deta is insoluble in water but can dissolve in organic solvents . This could potentially affect its bioavailability if it were to be used in biological systems.

Result of Action

The result of the action of 2-Ethyl-9,10-bis(phenylethynyl)anthracene is the production of strong fluorescence. This property is utilized in various applications, such as in lightsticks where it produces a ghostly green light . It is also used as a dopant for organic semiconductors in OLEDs .

Action Environment

The action of 2-Ethyl-9,10-bis(phenylethynyl)anthracene can be influenced by environmental factors. For instance, its fluorescence properties can be affected by the presence of halogens or alkyls . Additionally, its solubility in organic solvents suggests that its action could be influenced by the chemical composition of its environment .

Safety and Hazards

9,10-Bis(phenylethynyl)anthracene (BPEA) is an irritant (Xi). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves and eye/face protection, and using only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

2-Ethyl-9,10-bis(phenylethynyl)anthracene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through its polycyclic aromatic hydrocarbon system . These interactions often involve binding to specific sites on the biomolecules, leading to changes in their activity or function. For example, it can act as a fluorescence emitter in peroxyoxalate chemiluminescence, where it interacts with peroxides and other reactive oxygen species .

Cellular Effects

The effects of 2-Ethyl-9,10-bis(phenylethynyl)anthracene on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, its fluorescence properties allow it to be used as a probe to study cellular processes such as apoptosis, where it can help visualize changes in cell morphology and function. Additionally, it has been shown to affect the expression of certain genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, 2-Ethyl-9,10-bis(phenylethynyl)anthracene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with reactive oxygen species can result in the inhibition of certain enzymes involved in oxidative stress pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-9,10-bis(phenylethynyl)anthracene can change over time. Its stability and degradation are important factors to consider. The compound is known for its high thermal stability, which allows it to maintain its fluorescence properties over extended periods . Prolonged exposure to light and reactive oxygen species can lead to its degradation, affecting its long-term efficacy in experiments . Studies have shown that its effects on cellular function can vary over time, with potential long-term impacts on cell viability and function .

Dosage Effects in Animal Models

The effects of 2-Ethyl-9,10-bis(phenylethynyl)anthracene vary with different dosages in animal models. At low doses, it can be used effectively as a fluorescence probe without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

2-Ethyl-9,10-bis(phenylethynyl)anthracene is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . For example, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2-Ethyl-9,10-bis(phenylethynyl)anthracene within cells and tissues are influenced by its interactions with transporters and binding proteins . It can be transported across cell membranes through specific transporters, allowing it to accumulate in certain cellular compartments . Its distribution within tissues can also be affected by its binding to proteins, which can influence its localization and accumulation .

Subcellular Localization

The subcellular localization of 2-Ethyl-9,10-bis(phenylethynyl)anthracene is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-ethyl-9,10-bis(2-phenylethynyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22/c1-2-24-17-20-31-29(21-18-25-11-5-3-6-12-25)27-15-9-10-16-28(27)30(32(31)23-24)22-19-26-13-7-4-8-14-26/h3-17,20,23H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTNQYWZDLPDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314305 | |

| Record name | 2-Ethyl-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53158-83-1 | |

| Record name | 53158-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53158-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)

![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)